molecular formula C11H20BrNO4 B13709757 Methyl N-Boc-2-amino-5-bromopentanoate

Methyl N-Boc-2-amino-5-bromopentanoate

Cat. No.: B13709757
M. Wt: 310.18 g/mol
InChI Key: LUZVFJDTKGGUTQ-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-amino-5-bromopentanoate: is a chemical compound with the molecular formula C11H20BrNO4 and a molecular weight of 310.1848 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-Boc-2-amino-5-bromopentanoate can be synthesized through a multi-step process. One common method involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by bromination and esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl N-Boc-2-amino-5-bromopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted derivatives, alcohols, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-Boc-2-amino-5-bromopentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl N-Boc-2-amino-5-bromopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The Boc-protected amino group and bromine atom play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate
  • Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate

Comparison: Methyl N-Boc-2-amino-5-bromopentanoate is unique due to its Boc-protected amino group and brominated pentanoate structure. This combination imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C11H20BrNO4

Molecular Weight

310.18 g/mol

IUPAC Name

methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)

InChI Key

LUZVFJDTKGGUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCBr)C(=O)OC

Origin of Product

United States

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